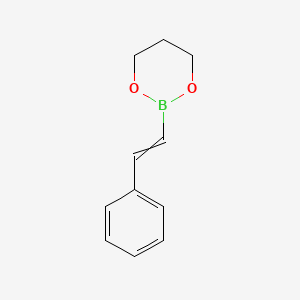
2-(2-Phenylethenyl)-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylethenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a phenylethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,3,2-dioxaborinane typically involves the reaction of phenylethenylboronic acid with a diol, such as ethylene glycol, under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which cyclizes to form the dioxaborinane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(2-Phenylethenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acid derivatives.
Reduction: The phenylethenyl group can be reduced to form the corresponding phenylethyl derivative.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated and nitrated phenylethenyl derivatives.
科学研究应用
2-(2-Phenylethenyl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Phenylethenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborinane ring acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This property is exploited in various chemical reactions and applications, such as catalysis and drug delivery.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the dioxaborinane ring.
2-(2-Phenylethyl)-1,3,2-dioxaborinane: Similar but with a phenylethyl group instead of a phenylethenyl group.
Boronic Esters: A broad class of compounds with similar boron-containing structures.
Uniqueness
2-(2-Phenylethenyl)-1,3,2-dioxaborinane is unique due to the presence of both the phenylethenyl group and the dioxaborinane ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
属性
CAS 编号 |
154081-22-8 |
|---|---|
分子式 |
C11H13BO2 |
分子量 |
188.03 g/mol |
IUPAC 名称 |
2-(2-phenylethenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H13BO2/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12/h1-3,5-8H,4,9-10H2 |
InChI 键 |
BYLXGCMSNMEIEM-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCCO1)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


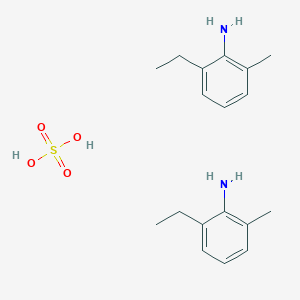
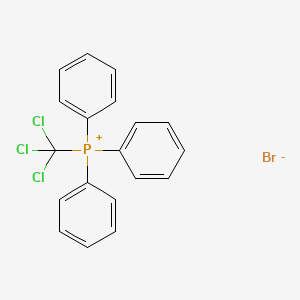
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
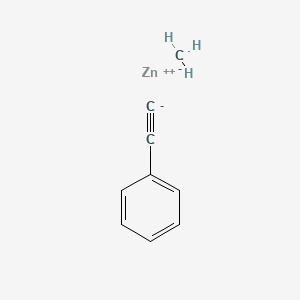

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)

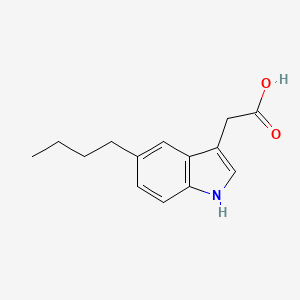
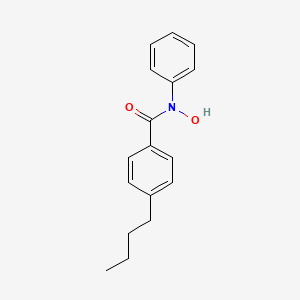
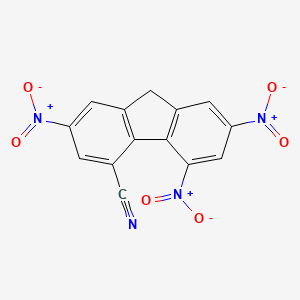
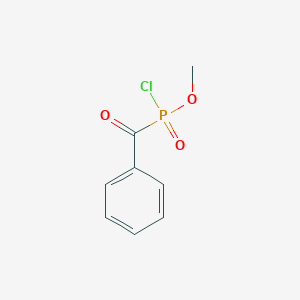
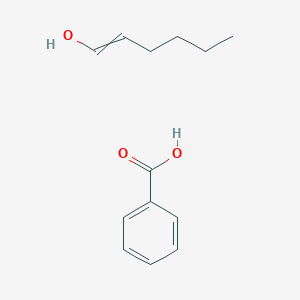
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)
